

Celogentin C: From Natural Origin to Biosynthetic Pathways

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An In-depth Technical Guide on the Natural Source and Biosynthesis of a Potent Antimitotic Agent

For Researchers, Scientists, and Drug Development Professionals

Celogentin C, a bicyclic octapeptide, has garnered significant attention within the scientific community due to its potent antimitotic properties, which surpass those of the well-known anticancer agent vinblastine.[1] This technical guide provides a comprehensive overview of the natural source of **Celogentin C**, its isolation, and the intricate biosynthetic machinery responsible for its production.

Natural Source and Isolation

Celogentin C is a natural product isolated from the seeds of the flowering plant Celosia argentea, commonly known as silver cock's comb.[2] This plant has a history of use in traditional Chinese and Japanese medicine for treating liver and eye diseases.[3] In addition to **Celogentin C**, the seeds of Celosia argentea are a rich source of other structurally similar bicyclic peptides, including celogentins A, B, D, E, H, J, and moroidin.[1][4]

The isolation of **Celogentin C** from its natural source is a multi-step process involving extraction and chromatographic purification. The yield of **Celogentin C** from the seeds of Celosia argentea is approximately 0.001%.[4]



Experimental Protocol for Isolation and Purification

The following protocol is a representative method for the isolation and purification of **Celogentin C** from the seeds of Celosia argentea, based on established procedures for similar compounds from this source.[5]

- Preparation of Plant Material:
 - Mature seeds of Celosia argentea are procured and dried in a well-ventilated area or in an oven at a temperature not exceeding 40°C to a constant weight.
 - The dried seeds are then ground into a coarse powder.

Extraction:

- The powdered seeds are macerated with 70% methanol at room temperature with periodic agitation for 24 hours.
- The mixture is filtered to separate the extract from the solid residue. This process is repeated three times to ensure exhaustive extraction.
- The filtrates are combined and concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a viscous crude extract.

Solvent Partitioning:

 The crude methanol extract is suspended in distilled water and then subjected to sequential liquid-liquid partitioning with n-hexane, chloroform, and n-butanol. The majority of the bicyclic peptides, including **Celogentin C**, are expected to partition into the nbutanol fraction.

Chromatographic Purification:

- The n-butanol fraction is dried and then subjected to column chromatography on a Diaion HP-20 column, eluting with a stepwise gradient of methanol in water.
- Fractions containing Celogentin C are identified by thin-layer chromatography (TLC) and pooled.



 Further purification is achieved by repeated reversed-phase high-performance liquid chromatography (HPLC) on a C18 column using a gradient of acetonitrile in water containing 0.1% trifluoroacetic acid.

Characterization:

 The purified Celogentin C is characterized by various spectroscopic techniques, including 1H NMR, 13C NMR, and high-resolution mass spectrometry, to confirm its structure and purity.[2]

Biosynthesis of Celogentin C

Recent studies have revealed that **Celogentin C** is a Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP).[6][7] This mode of biosynthesis involves the ribosomal production of a linear precursor peptide, which then undergoes extensive enzymatic modification to yield the final, complex bicyclic structure.

The key enzyme responsible for the biosynthesis of **Celogentin C** and related moroidin-type peptides is a member of the plant-specific BURP-domain protein family, which functions as a peptide cyclase.[6][8] Researchers have identified a moroidin cyclase in Japanese kerria that can catalyze the formation of the two characteristic macrocyclic rings of **Celogentin C**.[6] This discovery has opened up avenues for the heterologous production of **Celogentin C**.

Key Steps in the Biosynthesis of Celogentin C:

- Ribosomal Synthesis of a Precursor Peptide: A precursor peptide containing a specific core amino acid sequence is synthesized by the ribosome.
- Enzymatic Cyclization by a BURP-domain Cyclase: The precursor peptide is then recognized by a BURP-domain cyclase. This enzyme, in the presence of cupric ions, catalyzes two key intramolecular cross-linking reactions to form the bicyclic structure of **Celogentin C**:
 - A C-N bond formation between the indole C2 of a tryptophan residue and the imidazole N1 of a histidine residue.
 - \circ A C-C bond formation between the β -carbon of a leucine residue and the indole C6 of the tryptophan residue.



 Proteolytic Cleavage: The leader and other extraneous parts of the precursor peptide are proteolytically cleaved to release the mature Celogentin C.

This biosynthetic pathway has been successfully reconstituted in a heterologous host, with researchers demonstrating the feasibility of producing **Celogentin C** in transgenic tobacco plants (Nicotiana benthamiana).[7]

Quantitative Data

The antimitotic activity of **Celogentin C** and its analogs is attributed to their ability to inhibit tubulin polymerization. The following table summarizes the inhibitory concentrations (IC50) and the yields of these peptides from Celosia argentea.

Compound	IC50 (μM) for Tubulin Polymerization Inhibition	Yield from Celosia argentea seeds (%)
Celogentin C	0.8[1]	0.001[4]
Celogentin A	20 - 30[1]	0.0002[4]
Celogentin B	20 - 30[1]	0.0001[4]
Celogentin D	20 - 30[1]	Not Reported
Moroidin	2.0 - 4.0[1]	0.02[4]
Vinblastine	3.0[1]	Not Applicable

Visualizations Biosynthetic Pathway of Celogentin C





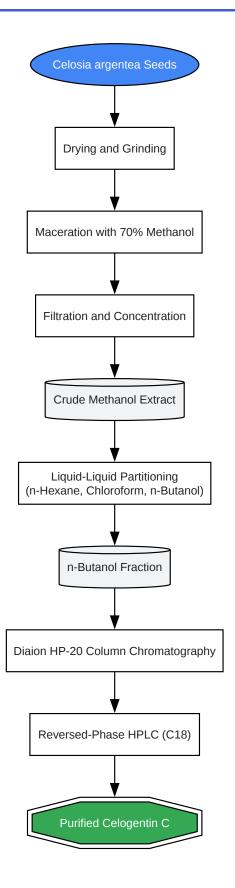
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Caption: A simplified diagram of the biosynthetic pathway of Celogentin C.

Experimental Workflow for the Isolation of Celogentin C



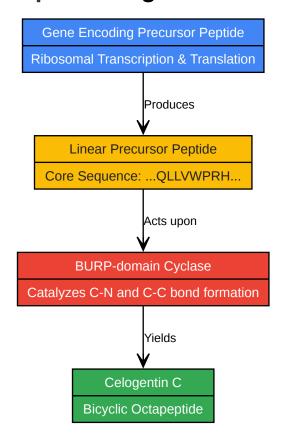


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Caption: Experimental workflow for the isolation and purification of **Celogentin C**.



Logical Relationship in Celogentin C Biosynthesis



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Caption: Logical relationship between the precursor peptide, cyclase, and Celogentin C.

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References

- 1. Total Synthesis of the Antimitotic Bicyclic Peptide Celogentin C PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis of Celogentin C PMC [pmc.ncbi.nlm.nih.gov]
- 3. phcogres.com [phcogres.com]



- 4. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Collection Gene-Guided Discovery and Ribosomal Biosynthesis of Moroidin Peptides -Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 8. An intramolecular macrocyclase in plant ribosomal peptide biosynthesis PMC [pmc.ncbi.nlm.nih.gov]
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